7-bromo-4-fluoro-1H-indole
Overview
Description
7-Bromo-4-fluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with bromine and fluorine substituents at the 7th and 4th positions, respectively .
Mechanism of Action
- The primary targets of 7-bromo-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific targets for this compound are not well-documented in the literature .
Target of Action
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Biochemical Analysis
Biochemical Properties
7-Bromo-4-fluoro-1H-indole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition results in the disruption of signaling pathways, ultimately leading to the suppression of cell growth and induction of apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can exert biological effects . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the compound’s localization, influencing its overall efficacy and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing indole derivatives, including classical and modern approaches. Some notable methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents.
Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of 7-bromo-4-fluoro-1H-indole typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions, particularly at the 7th and 4th positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various substituted indoles, while nucleophilic substitution can replace the bromine or fluorine atoms with other functional groups .
Scientific Research Applications
7-Bromo-4-fluoro-1H-indole has diverse applications in scientific research:
Comparison with Similar Compounds
4-Bromo-7-fluoro-1H-indole: A positional isomer with similar properties but different reactivity due to the position of substituents.
5-Bromo-2-fluoro-1H-indole: Another isomer with distinct chemical and biological properties.
Uniqueness: 7-Bromo-4-fluoro-1H-indole is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-bromo-4-fluoro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUTIXCOBFMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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